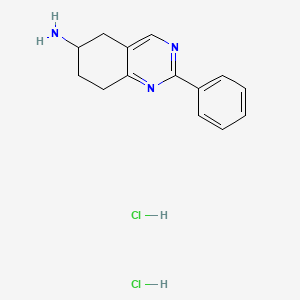
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride
Overview
Description
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride is a useful research compound. Its molecular formula is C14H17Cl2N3 and its molecular weight is 298.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This tetrahydroquinazoline derivative features a phenyl group at the 2-position and an amine group at the 6-position, which enhances its solubility and stability in aqueous solutions due to the presence of dihydrochloride ions. This article explores its biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical formula for this compound is C14H17Cl2N3 with a molecular weight of 298.21 g/mol. The structural characteristics contribute to its biological activity, making it an important candidate for further research.
Antimicrobial Activity
Tetrahydroquinazolines have been reported to exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory activity observed |
| Escherichia coli | Effective against multiple strains |
Research indicates that this compound has a mechanism that may involve interference with bacterial topoisomerases, similar to other known antibacterial agents .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. It inhibits human topoisomerase II (topoII), a validated target for anticancer drugs. Unlike many topoII inhibitors that act as poisons leading to DNA cleavage, this compound functions by blocking topoII without causing DNA intercalation. This characteristic reduces the risk of secondary leukemias associated with traditional topoII inhibitors .
Case Study:
In vitro studies demonstrated that certain derivatives of tetrahydroquinazolines showed broad antiproliferative activity against various cancer cell lines, including melanoma and breast cancer cells. The lead compound exhibited an IC50 of approximately 2 μM for inhibiting DNA relaxation compared to etoposide's IC50 of 120 μM .
Enzyme Inhibition
Molecular docking studies suggest that this compound has high binding affinity toward essential enzymes involved in various metabolic pathways:
| Enzyme | Target Disease | Binding Affinity |
|---|---|---|
| Dihydrofolate reductase (DHFR) | Tuberculosis | High |
| Pantothenate kinase (MtPanK) | Tuberculosis | High |
| β-glucosidase | Diabetes | High |
These findings indicate potential applications in treating multidrug-resistant tuberculosis and diabetes by inhibiting critical enzymes involved in disease progression .
The synthesis of this compound typically involves several key reactions that yield high purity and yield under mild conditions. The presence of functional groups such as amines enhances its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3.2ClH/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10;;/h1-5,9,12H,6-8,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJCPHPJYATBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















